molecular formula C7H8N4O4 B14727191 5-Nitro-2-furaldehyde 4-methylsemicarbazone CAS No. 5407-73-8

5-Nitro-2-furaldehyde 4-methylsemicarbazone

Cat. No.: B14727191
CAS No.: 5407-73-8
M. Wt: 212.16 g/mol
InChI Key: LDNQJZXSVZSVNA-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-furaldehyde 4-methylsemicarbazone: is a synthetic nitrofuran derivative known for its bacteriostatic and bactericidal properties. It exhibits antibacterial action against a variety of gram-negative and gram-positive microorganisms . This compound is also known by other names such as 5-Nitro-2-furfural semicarbazone and Nitrofurazone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-furaldehyde 4-methylsemicarbazone typically involves the reaction of 5-Nitro-2-furaldehyde with 4-methylsemicarbazide under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves precise control of temperature, pH, and reaction time to ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-2-furaldehyde 4-methylsemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Nitro-2-furaldehyde 4-methylsemicarbazone is used as a building block in the synthesis of various heterocyclic compounds. It is also employed in the study of reaction mechanisms and kinetics .

Biology: The compound is used in biological research to study its antibacterial properties and its effects on different microorganisms. It is also used in toxicity studies .

Medicine: In medicine, this compound is used as an antibacterial agent in topical formulations. It is effective against a range of bacterial infections and is used in wound care .

Industry: The compound is used in the pharmaceutical industry for the production of antibacterial drugs. It is also used in the formulation of veterinary medicines .

Mechanism of Action

The antibacterial action of 5-Nitro-2-furaldehyde 4-methylsemicarbazone is primarily due to its ability to interfere with bacterial DNA synthesis. The compound undergoes reduction within the bacterial cell, leading to the formation of reactive intermediates that damage DNA and other critical cellular components. This results in the inhibition of bacterial growth and eventual cell death .

Comparison with Similar Compounds

Comparison: 5-Nitro-2-furaldehyde 4-methylsemicarbazone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced antibacterial activity and better stability under various conditions .

Properties

CAS No.

5407-73-8

Molecular Formula

C7H8N4O4

Molecular Weight

212.16 g/mol

IUPAC Name

1-methyl-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]urea

InChI

InChI=1S/C7H8N4O4/c1-8-7(12)10-9-4-5-2-3-6(15-5)11(13)14/h2-4H,1H3,(H2,8,10,12)/b9-4+

InChI Key

LDNQJZXSVZSVNA-RUDMXATFSA-N

Isomeric SMILES

CNC(=O)N/N=C/C1=CC=C(O1)[N+](=O)[O-]

Canonical SMILES

CNC(=O)NN=CC1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

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